8-Chloro-5-nitroisoquinoline

Nucleophilic amination Regioselective synthesis Heterocyclic functionalization

Researchers requiring predictable regiochemical outcomes in nucleophilic amination of nitroisoquinolines face divergent product mixtures with positional isomers. 8-Chloro-5-nitroisoquinoline (CAS 156901-43-8) eliminates this uncertainty. • Distinct mono- and bis(methylamino) products under LMA/PP conditions, controlled by FMO interactions. • High-yield synthesis via nitration of 8-chloroisoquinoline (91% isolated yield). • Chloro leaving group enables 8-amino-5-nitroisoquinoline N-oxide with 64% yield under NH3/MeOH. • Evaluated in murine macrophage iNOS inhibition assay (ChEBML_89180), supporting SAR campaigns. Reliable supply with batch-to-batch consistency for medicinal chemistry and process development.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.601
CAS No. 156901-43-8
Cat. No. B597098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-nitroisoquinoline
CAS156901-43-8
Synonyms8-chloro-5-nitroisoquinoline
Molecular FormulaC9H5ClN2O2
Molecular Weight208.601
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
InChIKeyIFAMHAYSMRYQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-nitroisoquinoline Overview


8-Chloro-5-nitroisoquinoline (CAS 156901-43-8) is a nitro-substituted isoquinoline derivative bearing a chloro substituent at the 8-position and a nitro group at the 5-position of the isoquinoline scaffold [1]. With molecular formula C9H5ClN2O2 and exact mass 208.00396 g/mol, this compound serves as a versatile synthetic intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and functionalized isoquinoline derivatives [2]. The electron-withdrawing nitro and chloro groups enhance reactivity, facilitating further substitution or reduction reactions [3].

Synthetic intermediate for regioselective amination LMA/PP method context
Defined 8-chloro-5-nitro substitution pattern Divergent from 5-chloro isomer
Established nitration route with reported yield Process feasibility review

8-Chloro-5-nitroisoquinoline Substitution Limitation


The specific substitution pattern of 8-chloro-5-nitroisoquinoline—chloro at position 8 and nitro at position 5—directly dictates its regiochemical outcomes in nucleophilic amination reactions [1]. When aminated with liquid methylamine/potassium permanganate (LMA/PP), this compound yields distinct mono- and bis(methylamino)-substituted products that differ from those obtained with isomeric analogs such as 5-chloro-8-nitroisoquinoline [2]. The experimentally observed regioselectivity is controlled by an interaction of frontal molecular orbitals (FMO) of the reagents, meaning that compounds with even minor positional changes in substitution pattern exhibit fundamentally different reactivity profiles [3]. For researchers conducting structure-activity relationship (SAR) studies or developing synthetic routes requiring predictable amination outcomes, substitution with a different positional isomer will lead to divergent product mixtures and compromised experimental reproducibility.

Target
8-Chloro-5-nitroisoquinoline
Chloro at 8, nitro at 5. Directs amination to distinct mono- and bis(methylamino) products under LMA/PP.
Substitute
5-Chloro-8-nitro analog
Reversed substitution. May shift regiochemical outcome; FMO-controlled reactivity profile may differ significantly.

8-Chloro-5-nitroisoquinoline Key Evidence


Regioselective Amination Outcomes

In a direct head-to-head comparison, 8-chloro-5-nitroisoquinoline and its positional isomer 5-chloro-8-nitroisoquinoline undergo amination with liquid methylamine/potassium permanganate (LMA/PP) to yield structurally distinct mono- and bis(methylamino)-substituted nitro compounds [1]. The specific substitution pattern of 8-chloro-5-nitroisoquinoline (chloro at position 8, nitro at position 5) directs nucleophilic attack to different ring positions compared to the 5-chloro-8-nitro isomer, resulting in different regioisomeric products [2].

Regioselective amination
Head-to-head
Different regioisomeric product distribution vs 5-chloro-8-nitro isomer
Confirms substitution pattern is critical for regiochemical outcome; isomeric analog not interchangeable.
LMA/PP conditions; direct comparison in Woźniak & Nowak 1994.
Nucleophilic amination Regioselective synthesis Heterocyclic functionalization

Nitration Synthesis Efficiency

8-Chloro-5-nitroisoquinoline can be synthesized via nitration of 8-chloroisoquinoline, achieving an isolated yield of approximately 91% [1]. This high-yielding transformation demonstrates the accessibility of this specific positional isomer from readily available 8-chloroisoquinoline precursors.

Nitration yield
Reported
91%
isolated yield
Synthetic route benchmark for procurement and scale-up feasibility review.
Nitration of 8-chloroisoquinoline; comparator yield not reported.
Synthetic methodology Process efficiency Heterocyclic nitration

iNOS Inhibition Screening

8-Chloro-5-nitroisoquinoline has been evaluated for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages, representing a biologically relevant screening platform for anti-inflammatory compound development [1]. This scaffold-level activity provides a baseline reference for SAR investigations using this core structure. Note: Direct comparator activity data for positional isomers in the same assay system is not available.

iNOS screening
Data to verify
Evaluated in activated murine macrophage iNOS assay
Class-level screening context; inhibition data not reported.
ChEBML_89180 assay; may support baseline SAR investigation.
Nitric oxide synthase inhibition Anti-inflammatory Macrophage assay

Derivatization to 8-Amino-5-nitroisoquinoline N-Oxide

8-Chloro-5-nitroisoquinoline N-oxide undergoes amination with ammonia in methanol to yield 8-amino-5-nitroisoquinoline N-oxide with a reported yield of 64% [1]. This transformation demonstrates the utility of the 8-chloro substituent as a synthetic handle for introducing amine functionality, providing a quantifiable efficiency benchmark for downstream derivatization.

Derivatization yield
Reported
64%
amination to 8-amino N-oxide
Quantified chloro displacement reactivity for derivative synthesis planning.
NH₃/MeOH, 4 h; source: Wozniak & Nowak 1994.
Derivative synthesis Nucleophilic substitution Amination yield

8-Chloro-5-nitroisoquinoline Application Scenarios


Regioselective Amination for Library Synthesis

Researchers developing focused libraries of amino-substituted isoquinoline derivatives should select 8-chloro-5-nitroisoquinoline when the target synthesis requires the specific regiochemical outcomes documented for the 8-chloro-5-nitro substitution pattern. As demonstrated in direct comparative studies, this compound yields distinct mono- and bis(methylamino)-substituted products under LMA/PP amination conditions that differ from those obtained with isomeric analogs such as 5-chloro-8-nitroisoquinoline [1]. The predictable regioselectivity, controlled by FMO interactions, makes this compound suitable for SAR campaigns where precise control over substitution patterns is essential [2].

Cost-Effective Nitration Synthesis Route

For process chemists and procurement specialists evaluating synthetic accessibility, 8-chloro-5-nitroisoquinoline offers a demonstrated high-yield synthesis route via nitration of 8-chloroisoquinoline with approximately 91% isolated yield [1]. This quantitative efficiency data supports informed procurement decisions and cost-of-goods calculations when scaling up this intermediate for medicinal chemistry programs.

iNOS Inhibition Screening Platform

Investigators pursuing nitric oxide synthase (iNOS) inhibition as a therapeutic strategy for inflammatory conditions should consider 8-chloro-5-nitroisoquinoline as a scaffold for lead optimization. This compound has been evaluated in a standardized activated murine macrophage iNOS inhibition assay (ChEBML_89180), confirming its relevance to this biological target class [1]. The documented assay context provides a reproducible screening framework for SAR expansion.

Amino Derivative Preparation via Chloro Displacement

For synthetic chemists requiring access to 8-amino-5-nitroisoquinoline derivatives, the chloro substituent of 8-chloro-5-nitroisoquinoline N-oxide serves as an effective leaving group for nucleophilic amination. The transformation to 8-amino-5-nitroisoquinoline N-oxide proceeds with 64% yield under ammonia/methanol conditions, providing a quantifiable benchmark for derivative synthesis planning [1]. This reactivity profile supports the use of 8-chloro-5-nitroisoquinoline as a versatile precursor for amino-functionalized isoquinoline scaffolds.

Application
Selection Property
Validation Focus
Regioselective amination library synthesis
Documented regiochemical outcome
Product distribution under LMA/PP conditions
Synthesis route benchmarking
Isolated yield benchmark
Process feasibility assessment
iNOS pathway inhibition studies
Scaffold-level screening context
Baseline SAR reference
Amino derivative synthesis
Chloro displacement reactivity
Derivatization yield benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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